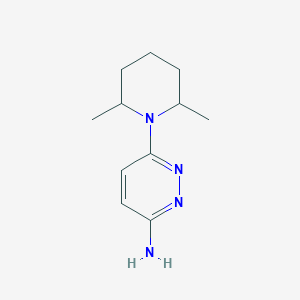
6-(Cyclopropylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(Cyclopropylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 6-CPMT, is an organic compound with a variety of applications in scientific research. It is a cyclopropylmethyl derivative of tetrahydropyrimidine-2,4-dione, a heterocyclic compound containing both nitrogen and oxygen atoms. 6-CPMT is used in a range of biochemical and physiological experiments, and has been studied for its potential therapeutic applications.
Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
The molecular structure and vibrational wavenumbers of related compounds have been thoroughly investigated, with studies using experimental and theoretical methods to analyze their molecular configurations and vibrational spectra. For instance, Al-Abdullah et al. (2014) conducted a detailed study on the molecular structure and vibrational wavenumbers of a closely related compound, highlighting its potential in non-linear optical applications due to its significant first hyperpolarizability (Al-Abdullah et al., 2014).
Chemical Synthesis and Reactions
Research into the synthesis and reactions of pyrimidine-2,4-dione derivatives has led to the development of novel compounds with potential applications in various fields. Mekuskiene and Vainilavicius (2006) explored cyclization and alkylation reactions to produce derivatives with potential relevance in medicinal chemistry (Mekuskiene & Vainilavicius, 2006).
Pharmacological Applications
While your requirements specified the exclusion of information related to drug use, dosage, and side effects, it's worth noting that compounds within this chemical class have been studied for their pharmacological potentials. For example, Krutikov et al. (2022) synthesized derivatives that proved to be effective endogenous interferon inducers, showcasing the therapeutic potential of such compounds (Krutikov et al., 2022).
Optoelectronic and Photovoltaic Properties
Advancements in molecular engineering have enabled the improvement of optoelectronic and photovoltaic properties of related compounds. Hundal et al. (2019) reported on the design and synthesis of a novel electron donor exhibiting improved performance, underscoring the role of molecular engineering in enhancing the functionality of such compounds (Hundal et al., 2019).
properties
IUPAC Name |
6-(cyclopropylmethyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8(12)5-7(10-9(11)13)4-6-2-3-6/h5-6H,2-4H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKGTMKMNPRHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopropylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



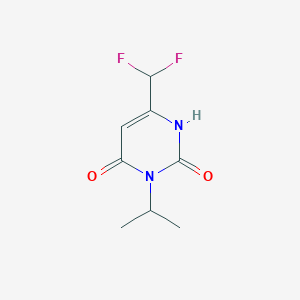
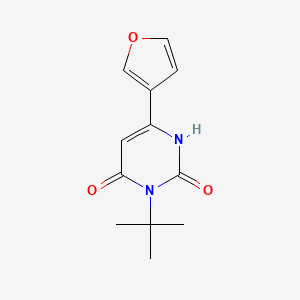
![3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484079.png)
![2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1484081.png)

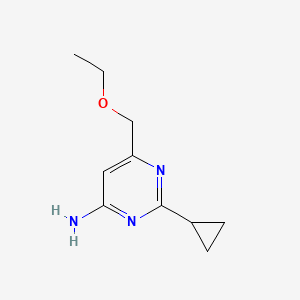

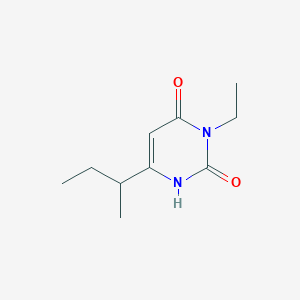
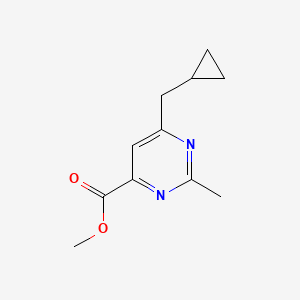
![4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1484092.png)
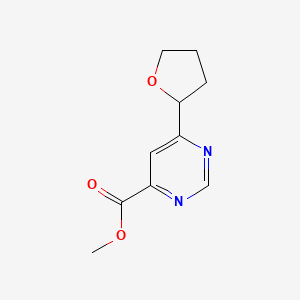
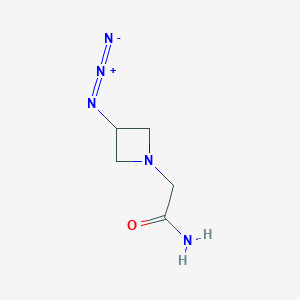
![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1484096.png)
